molecular formula C13H15BrN4O3S2 B14955109 [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone

[5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone

Cat. No.: B14955109
M. Wt: 419.3 g/mol
InChI Key: VDVAKLAKIUIQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 5-bromo-2-thienyl group at position 5 and a 4-(methylsulfonyl)piperazinyl moiety via a methanone bridge. Such structural attributes suggest applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, leveraging the sulfonamide group’s affinity for biological targets .

Properties

Molecular Formula

C13H15BrN4O3S2

Molecular Weight

419.3 g/mol

IUPAC Name

[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H15BrN4O3S2/c1-23(20,21)18-6-4-17(5-7-18)13(19)10-8-9(15-16-10)11-2-3-12(14)22-11/h2-3,8H,4-7H2,1H3,(H,15,16)

InChI Key

VDVAKLAKIUIQSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

Biological Activity

The compound [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone, a pyrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H14BrN3O2S\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}

This structure features a pyrazole ring substituted with a bromothienyl group and a piperazine moiety with a methylsulfonyl group, contributing to its unique chemical properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that certain pyrazole derivatives had IC50 values in the low micromolar range against breast (MCF-7) and colon (HT-29) cancer cells, indicating potent cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Research has demonstrated that related compounds exhibited significant COX-1 and COX-2 inhibitory activity, with selectivity indices suggesting lower gastrointestinal toxicity compared to traditional NSAIDs . This positions this compound as a candidate for developing safer anti-inflammatory agents.

The proposed mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The structure allows for interaction with COX enzymes, leading to reduced prostaglandin synthesis.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways.

Case Studies

StudyCompoundTarget CellsIC50 (μM)Activity
1Pyrazole Derivative AMCF-70.0585Anticancer
2Pyrazole Derivative BHT-290.00217Anticancer
3Pyrazole Derivative CRAW 264.70.01Anti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Analysis and Electronic Effects

a. 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazino]ethanone ()

  • Key Differences :
    • Pyrazole substituents: 4-Chlorophenyl vs. 5-bromo-2-thienyl.
    • Position: Methyl at pyrazole C3 vs. bromothienyl at C3.
  • The methyl group in the analog may reduce steric hindrance but lacks the thiophene’s π-conjugation, which could influence target selectivity .

b. [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone ()

  • Key Differences :
    • Substituents: 4-Methoxyphenyl (electron-donating) vs. bromothienyl (electron-withdrawing).
    • Piperazine modification: tert-Butyl vs. methylsulfonyl.
  • Impact: The methylsulfonyl group in the target compound improves solubility and hydrogen-bonding capacity compared to the lipophilic tert-butyl group. The amino group in the analog may facilitate additional interactions (e.g., with catalytic lysines in enzymes), absent in the target compound .

c. (6-Fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-methanone ()

  • Key Differences :
    • Core structure: Tetrahydro-pyridoindole vs. simple pyrazole.
    • Substituents: Trifluoromethyl (strong electron-withdrawing) vs. bromothienyl.
  • Impact :
    • The trifluoromethyl group offers metabolic stability but may reduce solubility compared to the bromothienyl-sulfonamide combination.
    • The complex heterocyclic core in the analog could enhance target specificity but complicate synthesis .
2.3. Pharmacokinetic and Physicochemical Properties
Property Target Compound Chlorophenyl Analog () tert-Butyl Analog ()
Molecular Weight ~450 g/mol ~430 g/mol ~420 g/mol
logP (Predicted) ~2.8 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~3.5 (high lipophilicity)
Hydrogen Bond Acceptors 6 (sulfonyl, piperazine) 5 4
Solubility Moderate (polar sulfonyl) Low (chlorophenyl) Very low (tert-butyl)

The methylsulfonyl group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., tert-butyl).

2.4. Structure-Activity Relationship (SAR) Insights
  • Bromothienyl vs. Chlorophenyl/Thiazolyl : The bromine atom enhances halogen bonding with targets like kinase ATP pockets, while the thiophene’s sulfur may engage in hydrophobic or π-π interactions. This contrasts with chlorophenyl’s purely hydrophobic profile .
  • Methylsulfonyl Piperazine : Critical for solubility and hydrogen bonding, outperforming tert-butyl () or trifluoromethyl () groups in polar interactions .
2.5. Computational Analysis

Using tools like Multiwfn () and noncovalent interaction (NCI) analysis ():

Q & A

Basic: What synthetic methodologies are recommended for preparing [5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl][4-(methylsulfonyl)piperazino]methanone?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole-thiophene hybrids. A common approach includes:

  • Step 1 : Condensation of 5-bromo-2-thiophenecarboxaldehyde with hydrazine derivatives to form the pyrazole core (e.g., via Knorr pyrazole synthesis) .
  • Step 2 : Functionalization of the piperazine moiety with methylsulfonyl groups using sulfonyl chlorides under anhydrous conditions (e.g., in THF with NaH as a base) .
  • Step 3 : Coupling the pyrazole-thiophene unit to the sulfonylated piperazine via carbamoylation or nucleophilic substitution.
    Key quality control steps include TLC monitoring, solvent purification (e.g., ethanol recrystallization), and spectroscopic validation (IR, 1H NMR^1 \text{H NMR}) .

Basic: How is the structural identity of this compound validated in academic research?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • Spectroscopy : 1H NMR^1 \text{H NMR} to confirm proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, methylsulfonyl singlet at δ 3.1–3.3 ppm). IR spectroscopy identifies functional groups (e.g., S=O stretch at ~1350 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal XRD resolves bond lengths, angles, and torsional strain. For example, planar pyrazole-thiophene systems (r.m.s. deviation <0.03 Å) and sulfonyl group geometry (O-S-O angles ~120°) are critical metrics . Software like SHELXL refines crystallographic data and validates hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in XRD data (e.g., thermal motion, disorder) require iterative refinement and validation:

  • Software Tools : Use SHELXL for least-squares refinement with restraints for bond lengths/angles. Compare results with Olex2 or PLATON to check for missed symmetry .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (as per Etter’s formalism) to identify robust intermolecular interactions (e.g., C–H···π or π–π stacking) that stabilize the lattice .
  • Validation Metrics : Cross-reference R-factors (target <0.05), residual electron density maps, and Hirshfeld surfaces to ensure data consistency .

Advanced: What role do non-covalent interactions play in stabilizing the compound’s solid-state structure?

Hydrogen bonding and π-interactions are critical:

  • C–H···O/S Bonds : Methylsulfonyl groups often act as acceptors, forming C–H···O bonds (2.5–3.0 Å) that stabilize layered packing .
  • π–π Stacking : Thiophene-pyrazole aromatic systems engage in offset stacking (centroid distances ~4.0 Å), contributing to 3D network stability .
  • Graph-Set Analysis : Use programs like Mercury to categorize interaction patterns (e.g., R22(8)R_2^2(8) rings for dimeric motifs), which inform polymorphism predictions .

Advanced: How can researchers assess the compound’s biological activity in kinase inhibition studies?

Methodology for Jak/STAT pathway targeting (inspired by pyrazole-based inhibitors like AZD1480):

  • In Vitro Assays : Use Ba/F3 cells expressing Jak2 V617F mutants for proliferation assays (IC50_{50} determination via MTT). Compare with wild-type controls to assess selectivity .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., using ATP-Glo assays) to identify off-target effects.
  • Molecular Docking : Model the compound into Jak2’s ATP-binding pocket (PDB: 4BBE) with AutoDock Vina, focusing on hydrogen bonds with Leu855 and hydrophobic contacts with the gatekeeper Phe994 .

Advanced: What experimental design considerations address limitations in pollution or degradation studies?

To mitigate matrix degradation and variability:

  • Sample Stabilization : Store synthetic intermediates at –20°C under argon to prevent oxidation. For biological assays, use protease inhibitors and cooling systems during HSI data collection .
  • High-Throughput Crystallization : Employ microbatch under oil or vapor diffusion to screen >100 conditions (e.g., varying PEGs/pH) for reproducible crystal growth .
  • Statistical Validation : Use multivariate analysis (PCA or PLS-DA) to distinguish degradation byproducts from target signals in spectral datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.